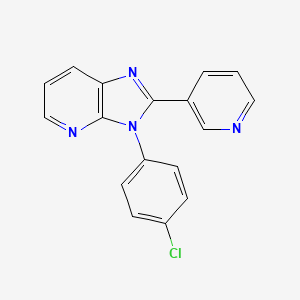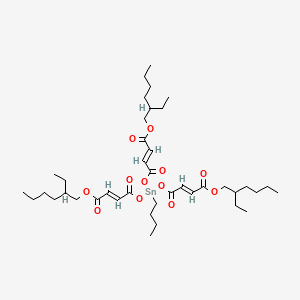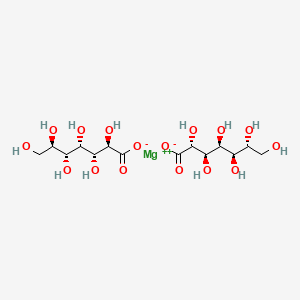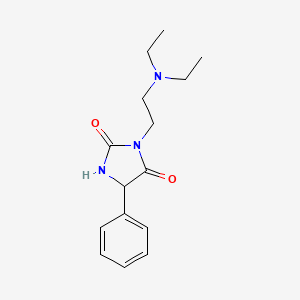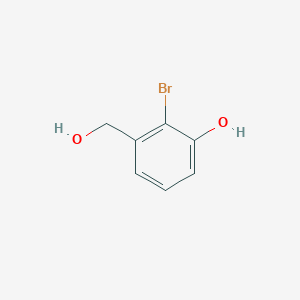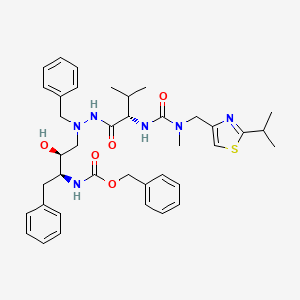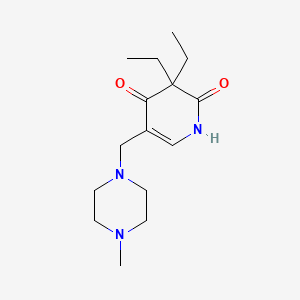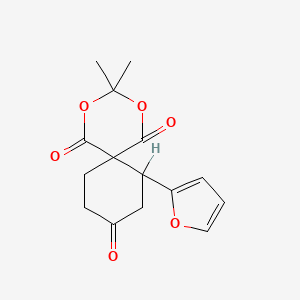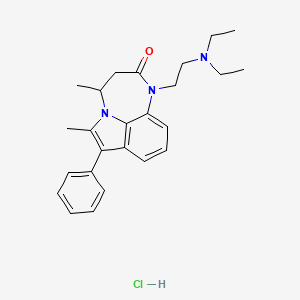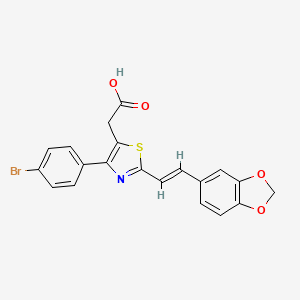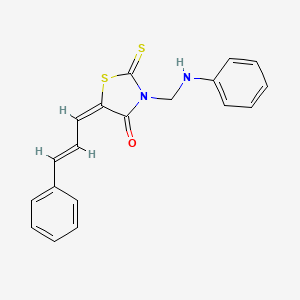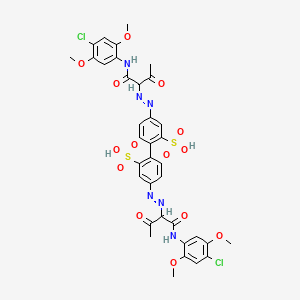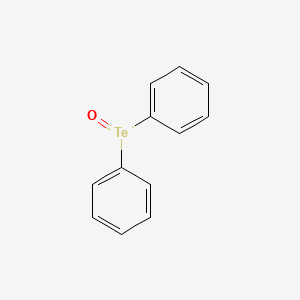
Benzene, 1,1'-tellurinylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-tellurinylbis- is an organotellurium compound characterized by the presence of a tellurium atom bonded to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-tellurinylbis- typically involves the reaction of tellurium tetrachloride with benzene in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
TeCl4+2C6H6→(C6H5)2TeCl2+2HCl
Industrial Production Methods
Industrial production methods for Benzene, 1,1’-tellurinylbis- are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes as laboratory methods, with additional considerations for safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-tellurinylbis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Tellurium dioxide derivatives.
Reduction: Tellurium-containing anions.
Substitution: Various substituted benzene derivatives, depending on the specific reagents used.
Applications De Recherche Scientifique
Benzene, 1,1’-tellurinylbis- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of its antioxidant activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-tellurinylbis- involves its interaction with molecular targets through its tellurium center. The compound can participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl ditelluride: Another organotellurium compound with similar structural features.
Benzene, 1,1’-selenylbis-: An organoselenium analog with comparable chemical properties.
Uniqueness
Benzene, 1,1’-tellurinylbis- is unique due to the presence of tellurium, which imparts distinct redox properties and reactivity compared to its sulfur and selenium analogs. This uniqueness makes it valuable for specific applications where tellurium’s chemical behavior is advantageous.
Propriétés
Numéro CAS |
51786-98-2 |
|---|---|
Formule moléculaire |
C12H10OTe |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
phenyltellurinylbenzene |
InChI |
InChI=1S/C12H10OTe/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
QAOXODVHAUTMNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Te](=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
